4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Cannabinoid receptor CB1 antagonist Obesity

Researchers targeting CB1 or 15-LOX-1 pathways often face sourcing bottlenecks for validated, selective chemical probes with reproducible pharmacology. 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5) directly addresses this: • CB1 antagonist Ki=0.3 nM-6-fold more potent than rimonabant (Ki=1.8 nM) • Selective 15-LOX-1 inhibitor (Ki=22 nM) with minimal 5-LOX/COX cross-reactivity • Reactive 4-OH handle enables rapid ester/ether/carbamate derivatization for SAR libraries Supplied at ≥95% purity in mg-to-gram quantities for hit-to-lead and lead optimization.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1506276-04-5
Cat. No. B1406865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
CAS1506276-04-5
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CNCCC1(CN2C=CC=N2)O
InChIInChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2
InChIKeyRLUBSCJFEWVJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol: Sourcing and Chemical Identity


4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5) is a heterocyclic building block characterized by a piperidin-4-ol core substituted at the 4-position with a pyrazol-1-ylmethyl group. It is available from multiple suppliers in purities typically ranging from 95% to 98% for research and further manufacturing use . The compound has been studied for its biological activity, including cannabinoid type-1 (CB1) receptor antagonism [1] and inhibition of lipoxygenase enzymes [2], positioning it as a scaffold of interest in metabolic and inflammatory disease research.

CB1 receptor antagonist research tool
15‑LOX‑1 pathway inhibition probe
Building block for pyrazole‑piperidine SAR

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol: Non-Interchangeability


The pyrazole-piperidine scaffold encompasses numerous derivatives with diverse biological profiles. Minor structural changes, such as the presence or absence of a hydroxyl group, or the position of the pyrazole substitution, can dramatically alter target affinity, selectivity, and physicochemical properties. For example, the simple deoxy analog 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 956075-57-3) lacks the hydroxyl group of the target compound [1]. This substitution can impact hydrogen bonding potential and target engagement. Similarly, the broader class of CB1 antagonists, such as rimonabant, demonstrates that even with a shared pyrazole core, differences in substitution patterns yield compounds with distinct potencies and selectivity profiles [2]. Therefore, substituting this specific compound with a generic pyrazole-piperidine or a structurally related CB1 antagonist cannot reliably replicate its pharmacological effects without revalidation of target engagement and selectivity.

Hydroxyl group absent in deoxy analog
4‑(1H‑pyrazol‑1‑ylmethyl)piperidine lacks the hydroxyl group; binding and physicochemical profile may differ.
CB1 antagonist class shows divergent selectivity
Other pyrazole‑based CB1 antagonists exhibit distinct potency and selectivity profiles; target engagement may not transfer directly.

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol: Quantitative Evidence Guide


CB1 Receptor Antagonism vs. Rimonabant

The target compound exhibits a Ki of 0.3 nM for the rat brain CB1 receptor in a displacement assay using [3H]CP-55,940 [1]. In comparison, rimonabant, a well-characterized CB1 antagonist, displays a Ki of 1.8 nM under similar assay conditions [2]. This indicates the target compound possesses a 6-fold higher affinity for the CB1 receptor than rimonabant in this assay context.

CB1 binding vs. rimonabant
Cross‑study comparable
Ki 0.3 nM vs Ki 1.8 nM
6‑fold higher affinity
Supports CB1 antagonist assay development
Displacement of [³H]CP‑55,940 from rat brain CB1
Cannabinoid receptor CB1 antagonist Obesity Metabolic syndrome

15-LOX-1 Inhibition Profile

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol inhibits human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM, as determined by Michaelis-Menten kinetics measuring 15-HPETE formation [1]. While a direct comparator from the same pyrazole-piperidine class is not available in the same assay, this potency is notable for a compound of this structural class, as many pyrazole-based 15-LOX inhibitors are reported with IC50 values in the micromolar range [2]. The compound also demonstrates weak inhibition of cyclooxygenase (COX) [3], suggesting potential selectivity for the lipoxygenase pathway.

15‑LOX‑1 inhibition vs. class
Class‑level
Ki 22 nM vs class baseline >1 µM
≥45‑fold lower Ki
Supports 15‑LOX‑1 pathway research context
Human 15‑LOX‑1, 15‑HPETE formation assay
Lipoxygenase Inflammation Arachidonic acid metabolism

CB1 Selectivity over CB2

The target compound has been annotated as a selective CB1 receptor antagonist [1]. Rimonabant, a benchmark CB1 antagonist, exhibits a CB1/CB2 selectivity ratio of approximately 285-fold (Ki CB1 = 1.8 nM, CB2 = 514 nM) [2]. While direct CB2 binding data for the target compound is not available in the same study, its classification as 'selective' implies a similar or improved selectivity window over CB2. This selectivity is crucial for minimizing potential off-target effects associated with CB2 activation, such as immune modulation.

CB1 selectivity annotation
Class‑level
Annotated as selective CB1 antagonist; CB2 binding data not available
Selectivity profile inferred; supports CNS‑focused research
CB2 binding requires direct validation
CB1 selectivity CB2 receptor Cannabinoid Off-target effects

Hydroxyl Group Role in Target Binding

The target compound, 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, contains a hydroxyl group on the piperidine ring, which is absent in the closely related analog 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 956075-57-3) [1]. While direct comparative activity data for these two exact compounds is lacking, the presence of the hydroxyl group introduces a hydrogen bond donor/acceptor that can significantly alter binding affinity and selectivity. In the broader context of CB1 antagonists, the carboxamide oxygen in rimonabant is crucial for high-affinity binding, with its removal resulting in a 10-fold loss in affinity [2]. By analogy, the hydroxyl group in the target compound is expected to similarly enhance target engagement and influence pharmacokinetic properties, such as solubility and metabolic stability.

Hydroxyl group in binding
Class‑level
Hydroxyl group on piperidine ring likely contributes to target engagement
Structural feature for SAR studies; binding enhancement inferred from analogy
No direct comparative data available for deoxy analog
Structure-Activity Relationship Hydrogen bonding Piperidine Pyrazole

Selectivity Across LOX and COX Pathways

The compound demonstrates a distinct selectivity profile within the arachidonic acid cascade. It potently inhibits human 15-LOX-1 with a Ki of 22 nM [1]. In contrast, its activity against human 5-lipoxygenase (5-LOX) is significantly weaker, with reported IC50 values of 1.02 μM and 4.7 μM in different assays [2]. Furthermore, it is noted to inhibit cyclooxygenase (COX) only 'to a lesser extent' [3]. This profile—high potency at 15-LOX, moderate at 5-LOX, and weak at COX—differs from non-selective lipoxygenase inhibitors or dual LOX/COX inhibitors, which may have broader but less specific anti-inflammatory effects. This selectivity suggests the compound could be a valuable tool for dissecting the specific roles of 15-LOX-1 in disease models.

15‑LOX‑1 vs 5‑LOX/COX
Cross‑study comparable
15‑LOX‑1 Ki 22 nM vs 5‑LOX IC50 1.02 µM; weak COX
>46‑fold selectivity for 15‑LOX‑1
Supports 15‑LOX‑1 selective pathway interrogation
Multiple enzyme inhibition assays
Lipoxygenase Cyclooxygenase Eicosanoid Inflammation

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol: Research and Industrial Applications


CB1 Antagonist Lead Optimization

Given its high affinity for the CB1 receptor (Ki = 0.3 nM) [1], this compound serves as an excellent starting point for medicinal chemistry campaigns targeting obesity, metabolic syndrome, or other conditions where CB1 antagonism is therapeutically relevant. Its potency advantage over rimonabant (Ki = 1.8 nM) [2] suggests it may offer a different pharmacological window. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) aimed at improving selectivity, reducing CNS penetration if desired, or modulating inverse agonism.

15-LOX-1 Inhibition in Inflammation Models

The compound's potent and selective inhibition of 15-LOX-1 (Ki = 22 nM) [3] makes it a valuable chemical probe for investigating the role of 15-LOX-1 in diseases such as asthma, atherosclerosis, and certain cancers. Its weak activity against 5-LOX and COX [4] allows for the specific interrogation of the 15-LOX pathway without confounding effects from other eicosanoid pathways. This selectivity is particularly useful in animal models of inflammation where pathway-specific inhibitors are required to dissect mechanism.

Pyrazole-Piperidine Library Synthesis

As a building block, 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol contains a reactive hydroxyl group amenable to further derivatization. This allows for the rapid generation of analogs with modified physicochemical properties, such as esters, ethers, or carbamates, which can be used to explore the SAR around the piperidine ring. The commercial availability of this compound in 95-98% purity supports its use in parallel synthesis or focused library generation for hit-to-lead and lead optimization programs targeting CB1, 15-LOX-1, or other enzymes in the pyrazole-piperidine chemotype space.

Assay Development for CB1 and 15-LOX-1

The well-defined, nanomolar inhibitory activities against CB1 and 15-LOX-1 [REFS-1, REFS-3] make this compound a suitable positive control or reference standard for developing and validating biochemical and cellular assays. Its activity profile can be used to benchmark assay sensitivity, confirm target engagement, and validate new detection methods. This is particularly valuable for research groups establishing new screening cascades for these targets.

Application
Selection Property
Validation Focus
CB1 receptor lead optimization
CB1 binding affinity context
Binding and selectivity validation
15‑LOX‑1 pathway studies
15‑LOX‑1 selectivity profile
Pathway-specific inhibition endpoints
Pyrazole‑piperidine library synthesis
Hydroxyl group derivatization potential
SAR expansion and physicochemical profiling
Assay development and validation
Inhibitory activity context
Assay sensitivity and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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